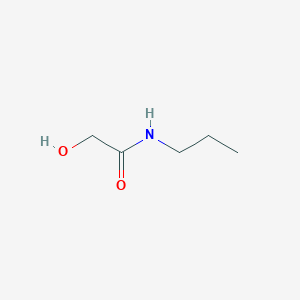

N-propylglycolamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

2-hydroxy-N-propylacetamide |

InChI |

InChI=1S/C5H11NO2/c1-2-3-6-5(8)4-7/h7H,2-4H2,1H3,(H,6,8) |

InChI Key |

AVMYPXOTVDWXBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Propylglycolamide

Established Synthesis Pathways and Mechanistic Considerations

The formation of the amide bond in N-propylglycolamide from glycolic acid and n-propylamine is a cornerstone of its synthesis. The primary challenge in this direct condensation is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. chemistrysteps.com To overcome this, various synthetic strategies have been developed.

Direct Aminolysis Approaches for this compound Synthesis

Direct aminolysis involves the reaction of a glycolic acid derivative, such as an ester, with n-propylamine. The use of an ester, like methyl glycolate (B3277807), circumvents the immediate acid-base reaction that occurs with free carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the alkoxy group (e.g., methoxide) yields the this compound.

This method often requires elevated temperatures to drive the reaction to completion. prepchem.com For instance, the synthesis of a related compound, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]hydroxyacetamide, was achieved by heating the corresponding amine and hydroxyacetic acid at 200°C for two hours. prepchem.com While specific conditions for the direct aminolysis of methyl glycolate with n-propylamine to form this compound are not extensively detailed in the available literature, the general principle suggests a similar requirement for thermal energy to facilitate the reaction.

A related approach involves the aminolysis of a protected form of glycolic acid. For example, N,N-di(n-propyl)-2-hydroxyacetamide has been synthesized by reacting 2,2-dimethyl-1,3-dioxolan-4-one (B22341) with an excess of di-n-propylamine in refluxing toluene. thieme-connect.de This method provides an alternative route to glycolamides, although it involves a protected starting material.

Carbodiimide-Mediated Coupling Reactions in this compound Formation

Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its mild reaction conditions and high efficiency. growingscience.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to activate the carboxylic acid group of glycolic acid. chemistrysteps.comthermofisher.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. libretexts.orgamericanpharmaceuticalreview.com This intermediate is then susceptible to nucleophilic attack by n-propylamine. The subsequent intramolecular rearrangement leads to the formation of the desired this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea for DCC). chemistrysteps.comwikipedia.org

To enhance the reaction rate and minimize side reactions, such as racemization in chiral substrates, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. thermofisher.comamericanpharmaceuticalreview.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with the amine. thermofisher.com

Comparative Analysis of Synthetic Yields and Selectivity in this compound Production

Direct experimental data comparing the yields and selectivity for the synthesis of this compound via different methods is scarce in the literature. However, general trends for amide synthesis and data for structurally similar compounds can provide valuable insights.

| Synthetic Method | Typical Yield | Selectivity | Advantages | Disadvantages |

| Direct Aminolysis | Moderate | Generally good | Atom economical (water is the main byproduct); simple starting materials. | Requires high temperatures; potential for side reactions at elevated temperatures. |

| Carbodiimide Coupling | High (often >70-90%) chemistrysteps.com | High | Mild reaction conditions; high yields; applicable to a wide range of substrates. | Use of stoichiometric coupling reagents generates significant waste; byproducts can be difficult to remove. americanpharmaceuticalreview.com |

For a related compound, N,N-di(n-propyl)-2-hydroxyacetamide , a yield of 56% was reported via the aminolysis of 2,2-dimethyl-1,3-dioxolane-4-one with di-n-propylamine. thieme-connect.de This suggests that direct aminolysis-type reactions can provide moderate yields. In contrast, carbodiimide coupling reactions are well-known for their high yields, often exceeding 70% and in many cases reaching over 90%. chemistrysteps.com The selectivity of carbodiimide couplings is also generally high, particularly when additives are used to suppress side reactions. thermofisher.com

Catalytic Systems in this compound Synthesis

The development of catalytic systems for amide bond formation is a significant area of research, aiming to improve efficiency and reduce waste compared to stoichiometric methods. rsc.org

Homogeneous Catalysis for Enhanced this compound Formation

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a solution. savemyexams.com For the synthesis of amides like this compound, various homogeneous catalysts have been developed. These include catalysts based on boron, such as boric acid and its derivatives, which can facilitate the dehydration reaction between the carboxylic acid and the amine. chemistrysteps.com

Transition metal complexes, particularly those of ruthenium, iridium, and palladium, have also been employed in homogeneous catalytic amidation. nih.gov These catalysts can operate through various mechanisms, often involving the activation of the carboxylic acid or the amine. While specific applications of homogeneous catalysts for the synthesis of this compound are not widely reported, the general principles suggest that these systems could offer a more efficient and environmentally friendly alternative to traditional methods. However, a significant drawback of homogeneous catalysis is often the difficulty in separating the catalyst from the reaction products. rsc.org

Heterogeneous Catalysis in Glycolamide Synthetic Routes

Heterogeneous catalysis utilizes a catalyst that is in a different phase from the reactants, for example, a solid catalyst in a liquid reaction mixture. rsc.org This offers the significant advantage of easy catalyst separation and recycling. rsc.org For amide synthesis, various solid acid and base catalysts have been explored. For instance, the synthesis of methyl glycolate from glycolic acid has been achieved using a strong acidic ion-exchange resin as a heterogeneous catalyst. gychbjb.com

Investigation of By-product Formation and Reaction Selectivity in this compound Synthesis

The synthesis of this compound, typically achieved through the amidation of glycolic acid or its derivatives with n-propylamine, requires careful control to maximize yield and purity. Reaction selectivity is crucial to minimize the formation of unwanted by-products.

Common synthetic routes involve activating the carboxylic acid group of glycolic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). numberanalytics.com While effective, these methods can generate by-products that complicate purification. For instance, the use of DCC results in the formation of dicyclohexylurea, a sparingly soluble solid that must be filtered out.

Another key aspect of selectivity is preventing side reactions. In the synthesis of amides, potential by-products can arise from several pathways. Over-acylation can lead to the formation of di-acylated amine species, especially if the reaction conditions are not carefully controlled. Unreacted starting materials, such as residual glycolic acid or n-propylamine, can also remain as impurities. The choice of reaction solvent and temperature plays a significant role in dictating the reaction's selectivity and the profile of impurities.

Table 1: Potential By-products in this compound Synthesis and Mitigation Strategies

| Potential By-product | Formation Pathway | Mitigation Strategy |

| Dicyclohexylurea (DCU) | Use of DCC as a coupling agent | Use alternative coupling agents (e.g., EDC, which forms a water-soluble urea) or ensure complete removal through filtration. |

| N,N-dipropylglycolamide | Reaction of n-propylamine with a second molecule of activated glycolic acid | Control stoichiometry carefully; slow, controlled addition of the acylating agent. |

| Unreacted Glycolic Acid | Incomplete reaction | Optimize reaction time, temperature, and stoichiometry of coupling agents. |

| Unreacted n-Propylamine | Incomplete reaction or use of excess amine | Use a slight excess of the acid component or remove excess amine via aqueous workup or evaporation. |

Precise control over reaction parameters is paramount. Optimizing the molar ratios of reactants, the choice of coupling agent and base, the reaction temperature, and the solvent can significantly enhance selectivity towards the desired this compound product.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on environmental responsibility in chemical manufacturing, the principles of green chemistry are increasingly being applied to amide synthesis. jocpr.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. acs.orgresearchgate.net

A primary focus in the green synthesis of amides is the replacement of hazardous solvents. Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) are effective but pose environmental and health risks. acs.org Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water, which can be suitable for amidation reactions under the right conditions. acs.orgmdpi.com For example, the use of surfactants can facilitate amide bond formation in aqueous media. acs.org

Another key green strategy is the move from stoichiometric reagents to catalytic methods. purkh.com Catalytic direct amidation of carboxylic acids or esters with amines avoids the poor atom economy associated with traditional coupling agents, which generate significant waste. acs.orgnih.gov Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign route to amides, often proceeding under mild conditions with high yields and minimal need for purification. mdpi.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Amides

| Parameter | Traditional Approach (e.g., DCC/DMF) | Green Chemistry Approach |

| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Water, 2-MeTHF, CPME, γ-Valerolactone (GVL) acs.orgmdpi.comeurekaselect.com |

| Reagents | Stoichiometric coupling agents (DCC, EDC) | Catalytic (e.g., boronic acids) or enzymatic (e.g., Lipase) mdpi.com |

| Atom Economy | Low (due to large by-product from coupling agent) acs.org | High (fewer or no atoms wasted) acs.org |

| Energy Use | Often requires heating or cooling | Often proceeds at ambient temperature, especially with enzymes. acs.orgmdpi.com |

| Waste | High (e.g., urea by-products, hazardous solvent waste) nih.gov | Low (recyclable solvent, minimal by-products) nih.gov |

By adopting these greener approaches, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while often improving process efficiency. jocpr.com

Flow Chemistry and Continuous Manufacturing Principles for this compound Production

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing and is gaining significant traction in the pharmaceutical and fine chemical industries. contractpharma.comteknoscienze.com This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov It offers numerous advantages for amide synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. numberanalytics.comprocegence.com

For the production of this compound, a continuous flow process would involve pumping solutions of a glycolic acid derivative and n-propylamine through a mixing point and into a heated or cooled reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time (the time reactants spend in the reactor) allows for fine-tuning of the reaction to maximize yield and minimize by-products. americanpharmaceuticalreview.com

The inherent safety of flow chemistry is a major benefit, particularly when dealing with exothermic reactions or hazardous intermediates. procegence.com The small volume of the reactor at any given time significantly reduces the risks associated with thermal runaways or the handling of unstable compounds. thieme-connect.com This makes continuous manufacturing an enabling platform for exploring new, more efficient synthesis routes that might be considered too dangerous for large-scale batch production. procegence.com

Table 3: Illustrative Parameters for a Continuous Flow Amidation Process

| Parameter | Typical Range/Value | Significance |

| Flow Rate (Reagent A) | 0.1 - 10.0 mL/min | Controls stoichiometry and residence time. |

| Flow Rate (Reagent B) | 0.1 - 10.0 mL/min | Controls stoichiometry and residence time. |

| Reactor Volume | 1 - 50 mL | Determines the production scale for a given residence time. |

| Residence Time | 1 - 30 minutes | Dictates the reaction completion time. americanpharmaceuticalreview.com |

| Temperature | 20 - 150 °C | Optimizes reaction rate and selectivity. |

| Pressure | 1 - 10 bar | Can be used to superheat solvents above their boiling points, accelerating reactions. |

The integration of real-time monitoring, known as Process Analytical Technology (PAT), allows for continuous quality control, ensuring the final product consistently meets specifications. contractpharma.com The adoption of continuous manufacturing for compounds like this compound represents a move towards more efficient, safer, and cost-effective chemical production. pharmafocusamerica.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies for N Propylglycolamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Propylglycolamide Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of a compound in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic framework and connectivity can be constructed.

The structure of this compound (HO-CªH₂-Cᵇ(=O)N-CᶜH₂-CᵈH₂-CᵉH₃) contains five distinct carbon environments and several unique proton environments.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. youtube.com For this compound, the spectrum would exhibit signals corresponding to the hydroxyl, amide, and alkyl chain protons. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and functional groups (C=O).

-OH Proton: The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

Amide N-H Proton: The amide proton signal often appears as a triplet due to coupling with the adjacent methylene (B1212753) (-CᶜH₂-) protons. Its chemical shift is also variable.

Methylene Protons (-CªH₂-): These protons, being adjacent to both a hydroxyl group and a carbonyl group, would appear downfield as a singlet, as there are no adjacent protons to cause splitting.

N-Propyl Group Protons: The three sets of protons on the propyl chain (-CᶜH₂-CᵈH₂-CᵉH₃) would show distinct signals with characteristic splitting patterns due to spin-spin coupling. The -CᶜH₂- protons, adjacent to the nitrogen and a CH₂, would likely appear as a quartet. The -CᵈH₂- protons, situated between two other methylene/methyl groups, would be a sextet. The terminal methyl (-CᵉH₃) protons would appear as a triplet.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound (Note: Predicted values are based on standard chemical shift ranges and coupling patterns. Actual values may vary based on solvent and experimental conditions.)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CᵉH ₃ | ~0.9 | Triplet (t) |

| -CᵈH ₂- | ~1.5 | Sextet |

| -CᶜH ₂- | ~3.2 | Quartet (q) |

| -OH | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) |

| -CªH ₂- | ~4.0 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. compoundchem.comlibretexts.org In this compound, all five carbon atoms are chemically distinct and would produce five separate signals. The chemical shift of each carbon is highly dependent on its hybridization and proximity to electronegative atoms.

Carbonyl Carbon (Cᵇ): The amide carbonyl carbon is the most deshielded and appears furthest downfield, typically in the 170-175 ppm range.

Hydroxymethyl Carbon (Cª): The carbon atom bonded to the hydroxyl group appears in the alcohol region of the spectrum.

N-Propyl Group Carbons (Cᶜ, Cᵈ, Cᵉ): The chemical shifts of the propyl chain carbons decrease as their distance from the electronegative nitrogen atom increases. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C ᵉH₃ | ~11 |

| C ᵈH₂ | ~22 |

| C ᶜH₂ | ~41 |

| C ªH₂ | ~61 |

| C ᵇ=O | ~172 |

To confirm the assignments made from 1D NMR and definitively establish the molecular structure, 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting the N-H proton to the CᶜH₂ protons, the CᶜH₂ protons to the CᵈH₂ protons, and the CᵈH₂ protons to the CᵉH₃ protons, confirming the connectivity of the entire N-propylamino moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each carbon signal by linking it to its already-assigned attached protons. For example, the proton signal at ~3.2 ppm would show a cross-peak to the carbon signal at ~41 ppm, assigning this pair to the CᶜH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). ucsf.edu HMBC is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include:

A correlation from the N-H proton to the carbonyl carbon (Cᵇ) and the Cᶜ carbon.

Correlations from the CªH₂ protons to the carbonyl carbon (Cᵇ).

Correlations from the CᶜH₂ protons to the carbonyl carbon (Cᵇ) and the Cᵈ carbon.

Infrared (IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). uni-siegen.delibretexts.org

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its amide and hydroxyl groups.

O-H and N-H Stretching: A broad band for the O-H stretch is expected in the 3500-3200 cm⁻¹ region of the IR spectrum. The N-H stretch of the secondary amide will appear in the same region, typically around 3300 cm⁻¹.

C-H Stretching: Absorptions due to the stretching of sp³ C-H bonds in the alkyl chain and hydroxymethyl group occur in the 3000-2850 cm⁻¹ region. spcmc.ac.in

Amide I Band (C=O Stretch): A strong, sharp absorption band, characteristic of the amide carbonyl (C=O) stretching vibration, is expected around 1640 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

Amide II Band (N-H Bend and C-N Stretch): This band, resulting from a combination of N-H in-plane bending and C-N stretching, appears around 1550 cm⁻¹.

C-O Stretching: The stretch for the primary alcohol C-O bond is typically found in the 1075-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information. edinst.com While the polar C=O and O-H groups give strong IR signals, the less polar C-C backbone of the propyl group may show more distinct signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3500 - 3200 (Broad) |

| N-H Stretch | Secondary Amide | ~3300 (Medium) |

| C-H Stretch | Alkyl (sp³) | 3000 - 2850 (Medium-Strong) |

| C=O Stretch (Amide I) | Amide | ~1640 (Strong) |

| N-H Bend (Amide II) | Secondary Amide | ~1550 (Medium-Strong) |

This compound has several single bonds (e.g., C-C, C-N, C-O) around which rotation can occur, leading to different spatial arrangements or conformations. auremn.org.br Vibrational spectroscopy is sensitive to these conformational changes. bohrium.comumich.edu

By analyzing the spectra under different conditions (e.g., varying temperature or solvent polarity), it is possible to study the conformational equilibrium. The existence of different conformers can manifest as splitting or broadening of certain vibrational bands, particularly those associated with the amide group and the alkyl chain backbone. For instance, the frequencies of the Amide I and Amide II bands can be sensitive to the local environment and hydrogen bonding, which are influenced by the molecule's conformation. Low-temperature studies can "freeze out" certain conformers, leading to a sharpening of the spectrum and allowing for the identification of bands corresponding to specific rotational isomers. memphis.edu

Mass Spectrometry (MS) Techniques for this compound Characterization and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula through high-resolution measurements, and elucidate its structure by analyzing fragmentation patterns. americanpharmaceuticalreview.com

For this compound (C₅H₁₁NO₂), the exact molecular weight is 117.0790 g/mol . A high-resolution mass spectrometer could confirm this mass, thereby verifying the elemental formula. In a typical low-resolution mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺, at an m/z of 118.1.

Analysis of the fragmentation pattern provides structural confirmation. Key fragmentation pathways for this compound would involve cleavage at the amide bond and along the propyl chain. Common fragments would include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical (•CH₂CH₃) to give a fragment ion at m/z 88.

Cleavage of the amide C-N bond , which could lead to fragments such as [HO-CH₂CO]⁺ (m/z 45) or [H₂N-CH₂CH₂CH₃]⁺ (m/z 72).

Furthermore, MS is a highly sensitive tool for purity assessment, especially when coupled with a separation technique like liquid chromatography (LC-MS). chromatographyonline.com This method can separate this compound from impurities, such as unreacted starting materials or by-products from its synthesis. The mass spectrometer then serves as a detector, capable of identifying and helping to quantify these impurities even at very low levels, providing a comprehensive purity profile of the sample. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly suitable as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

Electrospray Ionization (ESI) is a technique that produces ions from a liquid solution and is ideal for polar molecules. nih.govnih.gov In ESI-MS, a solution of this compound would be introduced into the mass spectrometer through a heated capillary, where a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, analysis in positive ion mode is expected to yield a prominent protonated molecule, [M+H]⁺. Adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are also commonly observed. ucdavis.edu

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique often coupled with liquid chromatography. wikipedia.org APCI is well-suited for relatively polar, thermally stable compounds. wikipedia.orgcreative-proteomics.com In the APCI source, the sample solution is nebulized into a heated chamber where the solvent and analyte are vaporized. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase proton transfer reactions. illinois.edu This process typically results in the formation of singly charged protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, providing clear molecular weight information with minimal fragmentation. creative-proteomics.com

Table 1: Expected Molecular Ions of this compound in ESI-MS and APCI-MS

| Ionization Mode | Expected Ion | m/z (mass-to-charge ratio) | Ion Source |

| Positive | [M+H]⁺ | 118.0868 | ESI / APCI |

| Positive | [M+Na]⁺ | 140.0687 | ESI |

| Positive | [M+K]⁺ | 156.0427 | ESI |

| Negative | [M-H]⁻ | 116.0712 | ESI / APCI |

This table presents hypothetical data based on the chemical formula of this compound (C₅H₁₁NO₂) and common adducts observed in mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation. nationalmaglab.org It involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented through collision-induced dissociation (CID). nationalmaglab.org The resulting product ions are analyzed to reveal information about the molecule's structure. nih.gov

For this compound ([M+H]⁺, m/z 118.0868), MS/MS analysis would provide characteristic fragment ions that confirm its structure. The fragmentation pathways are predictable based on the functional groups present (amide and hydroxyl groups). Common fragmentation events include the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavages along the alkyl chain and at the amide bond. Elucidating these fragmentation patterns is key to confirming the identity of the compound. libretexts.orgresearchgate.net

A plausible fragmentation pathway for protonated this compound would involve initial cleavage at the most labile bonds. For instance, the loss of the propyl group or cleavage of the C-C bond adjacent to the hydroxyl group are expected fragmentation routes.

Table 2: Plausible MS/MS Fragmentation of this compound Precursor Ion [M+H]⁺ (m/z 118.1)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 100.1 | H₂O (18.0) | Loss of water from the hydroxyl group |

| 75.1 | C₃H₇ (43.0) | Cleavage of the N-propyl bond |

| 59.0 | C₂H₂NO (56.1) | Cleavage of the amide C-N bond |

| 44.0 | C₂H₅O₂ (61.0) | Alpha-cleavage adjacent to the amide carbonyl |

This table represents a hypothetical fragmentation pattern for this compound, derived from established principles of mass spectrometry.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This method can provide unambiguous structural confirmation of this compound, including detailed information on bond lengths, bond angles, and intermolecular interactions. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a strategy used to modify the physicochemical properties of a compound. mdpi.comrsc.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound in the solid state. uhu-ciqso.esoxcryo.com The first and often most challenging step is the growth of a high-quality single crystal of this compound, which must be of sufficient size and quality for analysis. uhu-ciqso.es

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. carleton.eduoxcryo.com Analysis of the positions and intensities of the diffraction spots allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice) and the arrangement of atoms within the unit cell. uhu-ciqso.es This data provides the exact solid-state conformation of the this compound molecule and reveals details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 652.1 |

| Z (Molecules/unit cell) | 4 |

This table contains hypothetical data for a plausible crystal structure of this compound, illustrating the type of information obtained from an SC-XRD experiment.

Crystalline Polymorphism and Its Characterization

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mt.combjbms.org Different polymorphs of the same compound have the same chemical composition but differ in their crystal lattice arrangements. bjbms.org These structural differences can lead to variations in physical properties such as melting point, solubility, and stability. mt.comnih.gov

The potential for this compound to exhibit polymorphism would be investigated through screening studies that vary crystallization conditions like solvent, temperature, and cooling rate. The resulting solid forms would be characterized using techniques such as powder X-ray diffraction (PXRD), which provides a unique fingerprint for each crystalline form, and thermal analysis methods like differential scanning calorimetry (DSC), which can identify different melting points and phase transitions associated with distinct polymorphs.

Table 4: Hypothetical Physical Properties of Two this compound Polymorphs

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Melting Point (°C) | 105-107 | 112-114 |

| PXRD Peaks (2θ) | 10.1, 15.3, 20.5, 25.8 | 8.9, 17.8, 21.1, 26.7 |

| Stability | Thermodynamically stable at RT | Metastable, converts to Form I |

This table illustrates a hypothetical scenario of polymorphism for this compound, showing how different crystalline forms would exhibit distinct physical properties.

Chromatographic Method Development and Validation for this compound Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification. srce.hr High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. globalresearchonline.net Method development involves a systematic process to find the optimal conditions for analysis, followed by validation to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Optimization

The development of an HPLC method for this compound would typically begin with selecting a reversed-phase (RP) column, such as a C18 column, due to the compound's moderate polarity. ejgm.co.uk The optimization process involves adjusting various parameters to achieve a good separation with symmetrical peak shapes in a reasonable timeframe. shimadzu.com

Key parameters for optimization include:

Mobile Phase Composition: The ratio of an organic solvent (like acetonitrile (B52724) or methanol) to an aqueous buffer is adjusted to control the retention time of this compound. inacom.nl

pH of the Mobile Phase: The pH is controlled with a buffer to ensure consistent ionization of the analyte, which affects retention and peak shape. medwinpublishers.comgyanvihar.org

Column Temperature: Temperature can influence solvent viscosity and separation selectivity.

Flow Rate: Adjusting the flow rate can optimize the balance between analysis time and separation efficiency. sigmaaldrich.com

Detector Wavelength: For UV detection, the wavelength would be set at the absorbance maximum of this compound to ensure maximum sensitivity. gyanvihar.org

Validation of the optimized method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. pensoft.netd-nb.info

Table 5: Example of HPLC Method Optimization for this compound Analysis

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |

| Mobile Phase (Acetonitrile:Buffer) | 10:90 | 20:80 | 30:70 |

| Retention Time (min) | 12.5 | 6.2 | 3.1 |

| Tailing Factor | 1.8 | 1.1 | 1.0 |

| Theoretical Plates (N) | 3500 | 6800 | 6500 |

This table presents hypothetical results from an HPLC method optimization study for this compound, demonstrating how changing the mobile phase composition affects key chromatographic parameters.

Gas Chromatography (GC) for Volatile By-product Analysis

Gas chromatography (GC) is a premier analytical technique for the separation and quantification of compounds that can be vaporized without decomposition. koreascience.kr Its application is critical in the analysis of volatile by-products that may be present in a sample of this compound, arising from its synthesis or degradation. The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. openaccessjournals.com

In a typical synthesis of this compound, which may involve the amidation of a glycolic acid derivative with propylamine, several volatile impurities can be anticipated. These include residual starting materials, solvents, and low molecular weight side-products. Due to the polarity and potential for hydrogen bonding conferred by the amide and hydroxyl groups, this compound itself has limited volatility. However, GC is ideally suited for monitoring the volatile species that indicate the completeness of the reaction and the effectiveness of the purification process.

For the analysis of more polar or less volatile amides, a derivatization step, such as silylation, can be employed. This process replaces active hydrogen atoms with a silyl (B83357) group, which reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. nasa.gov For instance, N-methyl-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) is an effective silylating agent for the derivatization of amides. nasa.gov

A GC system coupled with a Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while coupling with a Mass Spectrometer (MS) offers definitive identification of the separated by-products based on their mass spectra. libretexts.org GC-MS analysis can confirm the presence of by-products from side reactions, such as the formation of alcohols during certain oxidative amidation processes. researchgate.net

Table 1: Illustrative GC-MS Conditions for Volatile By-product Analysis in this compound Synthesis

| Parameter | Condition |

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 35-400 amu |

Table 2: Hypothetical Volatile By-products and Expected GC-MS Results

| Potential By-product | Origin | Expected Retention Time | Key Mass Fragments (m/z) |

| Propylamine | Unreacted starting material | Early eluting | 59, 44, 30 |

| N,N-Dipropylglycolamide | Over-reaction product | Later eluting than this compound | 159, 116, 86, 44 |

| Ethyl Acetate | Residual solvent | Early eluting | 88, 70, 45, 43 |

| Glycolic Acid Methyl Ester | By-product from methanolysis | Intermediate | 90, 59, 31 |

Chiral Chromatography for Resolution of Glycolamide Stereoisomers

This compound contains a stereocenter at the alpha-carbon of the glycolamide moiety, and therefore exists as a pair of enantiomers: (R)-N-propylglycolamide and (S)-N-propylglycolamide. Enantiomers have identical physical properties in an achiral environment but can exhibit significantly different biological activities. chromatographyonline.com Consequently, the ability to separate and quantify these stereoisomers is of paramount importance.

Chiral chromatography is the most effective technique for resolving enantiomers. mdpi.com This is typically achieved using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) equipped with a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have demonstrated broad applicability for the separation of chiral amides. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their resolution. koreascience.kr The choice of mobile phase, including organic modifiers and additives, as well as temperature, can significantly impact the selectivity and resolution of the separation. nih.gov For chiral amides, both normal-phase and reversed-phase conditions can be explored, with SFC often providing faster and more efficient separations. researchgate.net

Table 3: Illustrative Chiral HPLC Method for Resolution of this compound Enantiomers

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) with UV Detector |

| Column | Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane / Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min |

| Hypothetical Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

Advanced Analytical Techniques for this compound Purity Profiling

Impurity profiling, which involves the identification and quantification of all impurities present in a drug substance or chemical product, is a critical aspect of quality control. hilarispublisher.comconicet.gov.ar A comprehensive purity profile for this compound requires the use of multiple, often complementary, analytical techniques to detect and characterize impurities that may have diverse chemical structures and properties.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of purity analysis for many pharmaceutical compounds. conicet.gov.ar Separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase. When coupled with a UV detector, it is highly effective for quantifying impurities that contain a chromophore. For a simple aliphatic amide like this compound, which lacks a strong UV chromophore, detection at low wavelengths (e.g., ~210 nm) is necessary but may lack specificity.

To overcome this limitation, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. These detectors respond to any non-volatile analyte, irrespective of its optical properties, making them suitable for impurity profiling of compounds with weak or no chromophores. researchgate.net

The most powerful technique for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). conicet.gov.ar By providing the molecular weight of the eluting compounds, and fragmentation data with tandem MS (MS/MS), LC-MS enables the structural elucidation of unknown impurities without the need for reference standards. This is invaluable for identifying process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for the structural confirmation of isolated impurities. conicet.gov.ar

Table 4: Hypothetical Impurity Profile of this compound and Analytical Characterization Strategy

| Potential Impurity | Potential Source | Recommended Analytical Technique(s) | Rationale |

| Glycolic Acid | Starting material, Hydrolysis | RP-HPLC-CAD/ELSD, Ion Chromatography | Polar, lacks strong UV chromophore |

| Propylamine | Starting material, Hydrolysis | GC-MS, Derivatization followed by HPLC | Volatile, can be analyzed by GC or derivatized for LC |

| Dimer of Glycolic Acid (Glycolylglycolic acid) | By-product | RP-HPLC-MS | Higher molecular weight, identifiable by MS |

| N,N'-dipropyl oxamide | By-product | RP-HPLC-MS | Identification of structure and mass |

| (R/S)-N-Propyl-2-propoxyacetamide | O-alkylation by-product | RP-HPLC-MS, GC-MS | Isomeric with desired product, MS helps differentiate |

| Unidentified degradation products | Stress testing (heat, light, pH) | LC-MS/MS, NMR | For structural elucidation of unknown species |

Computational Chemistry and Theoretical Modeling of N Propylglycolamide

Quantum Chemical Calculations for N-Propylglycolamide Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations can predict its geometric and electronic properties with high accuracy. rsc.org By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), key parameters can be determined. scielo.org.mx These calculations often involve optimizing the molecular geometry to find the lowest energy conformation.

A typical output from a DFT study on this compound would include optimized bond lengths, bond angles, and dihedral angles. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated, providing insights into the molecule's stability. scirp.org

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: This data is illustrative, based on typical DFT calculations for similar small organic molecules.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| C-N | 1.34 Å | |

| N-H | 1.01 Å | |

| Cα-C | 1.52 Å | |

| O-H | 0.97 Å | |

| Bond Angle | O=C-N | 123.5° |

| C-N-H | 120.1° | |

| Cα-C=O | 121.0° |

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. scielo.org.mx The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. In this compound, the carbonyl oxygen would be expected to show a negative electrostatic potential, while the amide and hydroxyl hydrogens would exhibit positive potentials.

Molecular Dynamics Simulations for this compound Conformational Landscape

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can reveal its conformational landscape by exploring the different shapes the molecule can adopt in various environments, such as in a vacuum or in a solvent like water. These simulations solve Newton's equations of motion for a system of interacting particles. researchgate.net

By running simulations for nanoseconds or even microseconds, it is possible to observe how this compound folds and flexes, identifying its most stable and frequently occurring conformations. mdpi.com This information is vital for understanding how the molecule might interact with other molecules, including biological targets. The choice of force field (e.g., AMBER, CHARMM) is critical for the accuracy of the simulation. mdpi.com

Binding Affinity Predictions of this compound with Model Biological Systems (excluding human-specific drug targets)

Computational methods can predict the binding affinity of a small molecule like this compound to a protein or other biological macromolecule. nih.govarxiv.org This is often a key step in drug discovery and development. nih.gov Techniques such as molecular docking can predict the preferred orientation of this compound when it binds to a receptor's active site and estimate the strength of the interaction.

Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate calculations of the binding free energy. These methods involve running MD simulations of both the bound and unbound states of the molecule. arxiv.org For this compound, these predictions could be made for model enzymes or receptors from non-human organisms to understand its potential biological activity.

Table 2: Illustrative Binding Affinity Prediction for this compound with a Model Bacterial Enzyme (Note: This data is hypothetical and for illustrative purposes.)

| Computational Method | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|

| Molecular Docking (AutoDock Vina) | -6.5 | ASP 101, TYR 150 |

Computational Prediction of this compound Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its hydrolysis, oxidation, or other metabolic transformations. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. rsc.org

This process involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. cecam.org The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. wikipedia.org Quantum mechanics methods, particularly DFT, are commonly used for these calculations. cecam.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glycolamide Series (focus on in vitro or mechanistic activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgprotoqsar.com For a series of glycolamides including this compound, a QSAR model could be developed to predict a specific in vitro activity, such as enzyme inhibition or receptor binding. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. protoqsar.com These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.govresearchgate.net A study on benzoglycolamide ester prodrugs, for instance, found that descriptors like the charge on the amide nitrogen and lipophilicity were important for predicting their hydrolytic stability. nih.gov

Biochemical Interactions and Metabolic Fate of N Propylglycolamide in Model Systems

Enzymatic Biotransformation of N-Propylglycolamide in Non-Human Biological Matrices

Research into the enzymatic breakdown of this compound in biological systems from non-human sources is not currently documented in available scientific literature.

In Vitro Metabolic Stability Studies in Microsomal and Cytosolic Fractions

No studies detailing the in vitro metabolic stability of this compound in liver microsomes or cytosolic fractions have been identified. Such studies would typically involve incubating the compound with these subcellular fractions to determine its rate of metabolism and intrinsic clearance, providing insights into its potential persistence in the body. acs.orgqeios.com However, no data on the half-life (t½) or intrinsic clearance (CLint) for this compound is available.

Identification of this compound Metabolites in Cell-Based Assays

There are no published reports on the identification of metabolites of this compound from in vitro cell-based assays. These types of assays are crucial for understanding the metabolic pathways a compound may undergo, but no information exists regarding the potential breakdown products of this compound in such systems. nih.govfrontiersin.org

Interactions of this compound with Enzymes and Proteins (in vitro)

Specific data on the direct interactions of this compound with enzymes or other proteins in an in vitro setting is not available.

Kinetic Studies of Enzyme Inhibition or Activation by this compound

No kinetic studies have been published that investigate whether this compound can inhibit or activate specific enzymes. This type of research is fundamental to understanding a compound's potential to interfere with biological pathways, but no data, such as inhibition constants (Kᵢ) or activation parameters, exists for this compound. researchgate.netresearchgate.net

Ligand-Protein Binding Studies of this compound Analogs

Information regarding the binding of this compound or its analogs to plasma proteins like albumin is not available. Plasma protein binding is a key parameter that affects the distribution and availability of a compound in the body, but the extent of this binding for this compound has not been reported. acs.orgwikipedia.org

Investigation of this compound Permeability Across Biological Barriers (in vitro models)

There is no available data on the permeability of this compound across in vitro models of biological barriers, such as the Caco-2 cell line, which is a common model for the human intestinal epithelium. mdpi.comnih.gov Permeability studies are essential for predicting the absorption of a compound, but no apparent permeability coefficient (Papp) values for this compound have been documented. thermofisher.comnaturalproducts.net

Role of this compound in Microbial Metabolism and Bioremediation Studies

Current scientific literature lacks specific studies on the role of this compound in microbial metabolism and its potential application in bioremediation. While research into the microbial degradation of structurally related compounds offers a theoretical framework, direct experimental evidence for this compound is not presently available.

Microorganisms are known to utilize a wide array of organic compounds as sources of essential nutrients like carbon and nitrogen. enviro.wikimdpi.com The metabolic breakdown of amide compounds, to which this compound belongs, is a well-documented phenomenon in various microbial species. microbiologyresearch.orgnih.gov Fungi, such as Aspergillus nidulans, have been shown to possess amidase enzymes that can hydrolyze simple amides, including the parent compound glycolamide, to release ammonia (B1221849), which can then be assimilated into the cell's nitrogen metabolism. microbiologyresearch.org

Similarly, certain bacteria have demonstrated the ability to degrade amides, a capacity that is being explored for bioremediation purposes. For example, strains of Nocardioides and Bacillus megaterium produce hydrolase enzymes with broad substrate specificity that can act on various amide bonds. nih.govoup.compublications.csiro.au The general mechanism for amide degradation involves an amidase-catalyzed hydrolysis of the amide bond (C-N bond) to yield a carboxylic acid and an amine. In the hypothetical case of this compound, this would result in glycolic acid and n-propylamine.

Table 1: Hypothetical Microbial Metabolism of this compound

| Substrate | Putative Enzyme | Hypothetical Products | Potential Metabolic Fate of Products |

| This compound | Amidase / Hydrolase | Glycolic acid + n-Propylamine | Glycolic acid can enter central carbon metabolism. n-Propylamine can be a source of nitrogen. |

The potential for microorganisms to use this compound as a sole source of carbon or nitrogen has not been investigated. Such studies would be crucial to determine its biodegradability and its potential persistence in the environment. Bioremediation strategies, which include biostimulation (enhancing the activity of indigenous microbes) and bioaugmentation (introducing specific microbes to a contaminated site), rely on the presence of organisms with the necessary catabolic pathways. google.comeuropa.eu Without identified microbial strains capable of degrading this compound, its suitability for such environmental cleanup technologies remains unknown.

Systems Biology Approaches to Glycolamide-Related Metabolic Networks

Systems biology aims to understand complex biological systems by integrating experimental data with computational modeling. researchgate.netnih.gov This approach allows for the simulation and prediction of metabolic fluxes and regulatory networks. plos.org To date, there are no published systems biology models that specifically incorporate this compound or even the broader glycolamide-related metabolic network.

The development of such a model would necessitate a significant amount of foundational research data that is currently unavailable for this compound. This would include:

Genomic and Transcriptomic Data: Identification of the genes encoding the enzymes responsible for this compound uptake and breakdown.

Proteomic Data: Quantification of the expression levels of these metabolic enzymes under different conditions.

Metabolomic Data: Measurement of the intracellular and extracellular concentrations of this compound and its metabolic intermediates. acs.org

Fluxomic Data: Determination of the rates of metabolic reactions within the network.

In a broader context, systems biology has been applied to understand the metabolism of various nitrogen-containing compounds in microbes. nih.govfrontiersin.org These models often reveal complex regulatory mechanisms that balance nutrient assimilation with other cellular processes. cas.cnnih.gov For example, the metabolism of alkylamines, which would be a product of this compound hydrolysis, has been studied in bacteria like Arthrobacter, revealing a wide capacity for amine metabolism that is integrated with central metabolic pathways. nih.gov

Table 2: Data Requirements for a Systems Biology Model of this compound Metabolism

| Data Type | Information Required | Relevance to Model |

| Genomics | Sequence of genes for putative amidases and transporters. | Defines the components of the metabolic network. |

| Transcriptomics | mRNA levels of metabolic genes in response to this compound. | Indicates gene regulation and metabolic state. |

| Proteomics | Protein abundance of key enzymes. | Provides information on the catalytic capacity of the cell. |

| Metabolomics | Concentrations of this compound and its metabolites. | Defines the state variables of the metabolic system. |

| Fluxomics | Reaction rates through the metabolic pathway. | Quantifies the flow of matter and energy in the network. |

Without this fundamental information, any attempt to model the metabolic network associated with this compound would be purely speculative. Future research focused on isolating microorganisms that can metabolize this compound and characterizing the enzymes and genes involved would be the first step toward enabling a systems-level understanding of its biochemical fate.

Synthesis and Characterization of N Propylglycolamide Derivatives and Structural Analogs

Rational Design Principles for Novel N-Propylglycolamide Analogs

The rational design of novel this compound analogs is a systematic process aimed at creating new molecules with tailored properties. This approach moves beyond random modifications, employing a strategic and knowledge-based methodology to optimize the parent structure. nih.gov The design process is typically guided by a deep understanding of the core this compound scaffold, which consists of a propyl group, an amide linkage, and a primary alcohol.

Key design principles include:

Modification of the N-Alkyl Chain: The n-propyl group is a primary target for modification. Altering its length (e.g., to ethyl or butyl), introducing branching (e.g., isopropyl), or incorporating cyclic structures (e.g., cyclopropylmethyl) can significantly impact steric bulk and lipophilicity. These changes are designed to probe how size and shape influence intermolecular interactions.

Substitution on the Glycolamide Backbone: Introducing substituents onto the α-carbon of the glycolamide moiety can induce significant electronic and steric effects. For instance, adding an alkyl or aryl group can create a chiral center and restrict conformational flexibility.

Functional Group Interconversion: The terminal hydroxyl group is a key site for chemical modification. It can be converted into other functional groups such as ethers, esters, or halides. The design rationale for these changes often involves altering hydrogen bonding capacity, polarity, and metabolic stability. baranlab.org For example, converting the alcohol to a methyl ether removes a hydrogen bond donor site while increasing lipophilicity.

Amide Bond Modification: The central amide bond, while generally stable, can be a target for design. N-methylation can eliminate the amide N-H proton, removing a hydrogen bond donor and potentially altering the molecule's preferred conformation.

The design process often begins with a hypothesis based on structure-activity relationships (SAR) from related chemical series. nih.gov Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can further refine the design by predicting how proposed structural changes will affect target properties before committing to chemical synthesis. baranlab.orgnih.gov

Synthetic Strategies for Diverse this compound Derivatives

The synthesis of this compound derivatives relies on established and versatile chemical transformations, primarily involving amide bond formation and functional group manipulations. The general strategies can be categorized based on the part of the molecule being modified.

A foundational approach to synthesizing the parent compound, this compound, involves the direct acylation of n-propylamine with a glycolic acid derivative. A common method is the coupling of glycolic acid and n-propylamine using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the formation of the amide bond under mild conditions.

Diverse synthetic strategies for derivatives include:

Amidation Reactions: This is the cornerstone for creating the core structure. Variations can be achieved by reacting different primary or secondary amines with activated glycolic acid derivatives (e.g., acyl chlorides or esters) to produce a library of N-substituted glycolamides. mdpi.comresearchgate.net For instance, reacting glycolic acid chloride with isopropylamine (B41738) would yield N-isopropylglycolamide.

Multi-component Reactions: Efficient synthesis can be achieved through one-pot, multi-component reactions that combine starting materials to form the desired product without isolating intermediates, a strategy that aligns with green chemistry principles. mdpi.comrsc.org

Functionalization of the Hydroxyl Group: Starting with this compound, the terminal alcohol can be modified.

Etherification: Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) yields the corresponding ether.

Esterification: Acylation of the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) produces ester derivatives.

Synthesis Starting from Substituted Precursors: To create derivatives with modifications on the glycolamide backbone, the synthesis can begin with a substituted α-hydroxy acid. For example, using lactic acid instead of glycolic acid in the initial amidation with n-propylamine would yield N-propyl-2-hydroxypropanamide.

A general synthetic scheme is presented below, illustrating the formation of the parent compound and a simple derivative. Scheme 1: Synthesis of this compound and an Ether Derivative

Characterization of these synthesized compounds is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups (amide C=O, O-H, N-H stretches), and mass spectrometry (MS) to verify the molecular weight. mdpi.comuctm.edursc.org

Structure-Reactivity Relationship (SRR) Studies of Modified Glycolamide Structures

Structure-Reactivity Relationship (SRR) studies investigate how specific changes in a molecule's structure influence its chemical reactivity. scribd.com For this compound derivatives, these studies provide quantitative insights into the electronic and steric effects of substituents. nih.govrsc.org The primary goals are to understand reaction mechanisms and to predict the properties of yet-unsynthesized compounds. nih.gov

Key areas of investigation for SRR in this context include:

Amide Bond Hydrolysis: The stability of the amide bond is critical. Introducing electron-withdrawing groups (EWGs) on the glycolamide backbone (α-carbon) or the N-alkyl chain can make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and subsequent hydrolysis. Conversely, electron-donating groups (EDGs) would be expected to decrease the rate of hydrolysis.

Acidity of the Hydroxyl Group: The pKa of the terminal alcohol can be modulated by substituents. EWGs attached to the molecule will increase the acidity (lower the pKa) of the hydroxyl proton through an inductive effect.

Nucleophilicity of the Amide Nitrogen: While the amide nitrogen is generally not strongly nucleophilic due to resonance delocalization, its reactivity can be influenced. Factors that decrease the delocalization of the lone pair into the carbonyl, such as steric hindrance that twists the amide bond, could potentially increase its nucleophilicity.

These relationships are often quantified using Hammett plots, which correlate reaction rates or equilibrium constants for a series of derivatives with substituent constants (σ). tsijournals.com Theoretical calculations using Density Functional Theory (DFT) can also be employed to model transition states and calculate activation energy barriers, providing a computational basis for observed reactivity trends. rsc.orgnih.gov

| Analog Structure (Modification from this compound) | Substituent Effect | Predicted Impact on Amide Hydrolysis Rate | Predicted Impact on Hydroxyl Group pKa |

|---|---|---|---|

| N-(3-chloropropyl)glycolamide | Electron-withdrawing (inductive) | Increase | Decrease (more acidic) |

| N-(3-methoxypropyl)glycolamide | Electron-donating (inductive) | Decrease | Increase (less acidic) |

| N-propyl-2-phenylglycolamide | Electron-withdrawing (inductive) | Increase | Decrease (more acidic) |

| N-propyl-2,2-dimethylglycolamide | Steric hindrance near carbonyl | Decrease | Slight Increase (less acidic) |

Exploration of Bioisosteric Replacements in this compound Framework

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that retains similar physical or chemical properties, with the goal of creating a new molecule with improved characteristics. cambridgemedchemconsulting.comu-tokyo.ac.jp This concept is applied to the this compound framework to explore how its properties can be fine-tuned. A successful bioisosteric replacement results in a new compound with similar or enhanced activity, while potentially improving other properties like metabolic stability or permeability. nih.govopenaccessjournals.com

Key bioisosteric replacements for the this compound scaffold include:

Amide Bond Isosteres: The amide bond is a frequent target for replacement to improve metabolic stability against proteases. Common replacements include:

Esters and Reverse Esters: Replacing the -C(O)NH- link with -C(O)O-.

1,2,4-Oxadiazoles or 1,3,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen-bonding pattern of the amide group. nih.gov

Tetrazoles: Often used as a bioisostere for a carboxylic acid, they can also be considered in relation to amide functionalities. openaccessjournals.com

Hydroxyl Group Isosteres: The primary alcohol is crucial for polarity and hydrogen bonding.

Fluorine: Replacing the -OH group with -F is a common isosteric substitution. Fluorine is similar in size to hydrogen but is highly electronegative, altering local electronics without adding significant steric bulk. u-tokyo.ac.jp

Amine (NH₂): An amino group can also act as a hydrogen bond donor and acceptor, similar to a hydroxyl group.

Thiol (SH): This group can also participate in hydrogen bonding, though its properties (pKa, bond angles) differ from the hydroxyl group. u-tokyo.ac.jp

Alkyl Chain Isosteres: The n-propyl group can be replaced to alter lipophilicity and conformation.

Ether Linkage: Replacing a methylene (B1212753) (-CH₂-) unit in the propyl chain with an oxygen atom (-O-) can increase polarity and flexibility.

Cyclopropyl Group: This can serve as a rigid bioisostere for an ethyl or propyl group, locking the conformation.

The selection of a bioisostere is a rational process based on physicochemical properties such as size, pKa, lipophilicity (logP), and hydrogen bonding capacity. openaccessjournals.com

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | 1,3,4-Oxadiazole | Mimics geometry and hydrogen bond acceptor properties; enhances metabolic stability. nih.gov |

| Amide (-CONH-) | Ester (-COO-) | Maintains planarity and hydrogen bond acceptor; alters metabolic profile. cambridgemedchemconsulting.com |

| Hydroxyl (-OH) | Amino (-NH₂) | Similar size and hydrogen bonding capability. cambridgemedchemconsulting.com |

| Hydroxyl (-OH) | Methanesulfonamide (-NHSO₂CH₃) | Acts as a hydrogen bond donor with different acidity and steric profile. u-tokyo.ac.jp |

| Propyl Chain (-CH₂CH₂CH₃) | Cyclopropylmethyl (-CH₂-c-C₃H₅) | Introduces conformational rigidity with similar spatial volume. baranlab.org |

| Methylene in Propyl Chain (-CH₂-) | Oxygen (-O-) (e.g., forming a methoxyethyl group) | Increases polarity and flexibility; alters lipophilicity. cambridgemedchemconsulting.com |

Extensive Research Yields No Specific Data for this compound in Requested Applications

Following a comprehensive search of scientific literature and databases, no specific research findings or data could be located for the chemical compound "this compound" within the requested contexts of polymer science, enhanced oil recovery, or environmental fate and ecotoxicology. The initial investigation aimed to gather information for a detailed article on the potential non-clinical and environmental applications of this specific compound.

The search strategy included targeted queries for "this compound" in conjunction with terms such as "polymer science," "biodegradable polymers," "controlled release systems," "enhanced oil recovery (EOR)," "environmental fate," "biodegradation," and "ecotoxicity." Despite these efforts, the searches did not yield any relevant studies or datasets pertaining to this compound.

The available literature extensively covers related compounds, such as N-isopropylacrylamide in polymer science for controlled-release systems, various polymers like polyacrylamide in enhanced oil recovery, and the environmental profiles of broader chemical families like glycols. However, per the strict constraints of the requested article to focus solely on this compound, this related information cannot be used as a substitute.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific content for the following outlined sections:

Potential Non Clinical and Environmental Applications of N Propylglycolamide

Environmental Fate and Ecotoxicity Studies of N-Propylglycolamide

Aquatic and Terrestrial Ecotoxicological Assessments

Without any dedicated research on this compound in these areas, any attempt to create the specified content, including detailed research findings and data tables, would be speculative and fall outside the bounds of established scientific knowledge.

This compound in Analytical Reagent Development

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the application of this compound in the development of analytical reagents. There is currently no available research detailing its use as a chelating agent, a component in solvent extraction processes, or as a material in chromatographic applications. The potential of this compound in these areas remains unexplored in the reviewed literature.

While the amide functional group present in this compound is a common feature in various chelating agents and other analytical reagents, no studies have been published that specifically investigate or characterize the capabilities of this compound for these purposes. Further research would be necessary to determine if this compound possesses any properties that would make it suitable for development as an analytical reagent.

Concluding Remarks and Future Research Outlook for N Propylglycolamide

Summary of Key Academic Findings

Academic inquiry into N-propylglycolamide is still in its nascent stages, with much of the current understanding being extrapolated from research on analogous short-chain N-alkylated amides and the parent compound, glycolamide. Research has highlighted the significance of glycolamide, an isomer of the simplest amino acid glycine, in astrochemical contexts, suggesting its potential role in prebiotic chemical pathways. sioc-journal.cnarxiv.orgacs.org The introduction of an N-propyl group is anticipated to modulate the molecule's physicochemical properties, such as its polarity, solubility, and intermolecular interactions, which are critical for its behavior in both biological and materials science applications.

Studies on related N-alkylated amides have established efficient synthetic routes, which are presumed to be applicable to this compound. sioc-journal.cnrsc.org The primary academic focus remains on the fundamental characterization of such molecules, laying the groundwork for their potential application in more complex systems. The presence of the amide bond, also a fundamental component of peptides, makes glycolamides like this compound intriguing models for studying hydrogen bonding and conformational dynamics. solubilityofthings.comspectroscopyonline.com

Unexplored Research Frontiers and Methodological Challenges

The field of this compound research is rich with unexplored frontiers. A primary challenge is the lack of extensive experimental data specifically for this compound. Future research should prioritize the empirical determination of its fundamental physicochemical properties.

Unexplored Research Frontiers:

Detailed Conformational Analysis: A thorough investigation into the conformational landscape of this compound, influenced by the flexible propyl chain, is warranted. This could involve a combination of computational modeling and advanced spectroscopic techniques.

Self-Assembly and Aggregation Behavior: The potential for this compound to form supramolecular structures through hydrogen bonding and hydrophobic interactions is an area ripe for exploration. Understanding its aggregation behavior in various solvents would be crucial for applications in materials science and formulation.

Reactivity Studies: A systematic study of its reactivity, particularly at the amide and hydroxyl functional groups, would open avenues for its use as a chemical intermediate.

Biological Interactions: Investigating the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, could reveal potential applications in biochemistry and pharmacology, although this is a completely unexplored area.

Methodological Challenges:

Synthesis of High-Purity Samples: While general methods for amide synthesis are well-established, optimizing these for the high-purity production of this compound, free from side products, may require specific methodological adjustments.

Lack of Standardized Analytical Protocols: The absence of established analytical methods specifically for this compound necessitates the development and validation of new protocols for its accurate quantification in various matrices.

Crystallization for X-ray Diffraction: Obtaining single crystals of sufficient quality for X-ray crystallographic analysis to definitively determine its solid-state structure can be a significant hurdle for flexible molecules like this compound.

Interdisciplinary Research Opportunities in Glycolamide Science

The study of this compound and other glycolamides is inherently interdisciplinary, bridging organic chemistry, biochemistry, materials science, and astrochemistry.

Interdisciplinary Opportunities:

Astrochemistry and Prebiotic Chemistry: Building on the detection of glycolamide in the interstellar medium, research into the formation and stability of N-alkylated derivatives like this compound under astrophysical conditions could provide further insights into the molecular origins of life. sioc-journal.cnarxiv.orgacs.org

Materials Science: The ability of glycolamides to participate in hydrogen bonding makes them interesting building blocks for the design of novel polymers and hydrogels with tunable properties. The N-propyl group could be modified to introduce further functionality. acs.org

Pharmaceutical and Biomedical Sciences: The amide functional group is a cornerstone of many pharmaceutical compounds. mdpi.comnih.gov While no biological activity of this compound has been reported, its structure could serve as a scaffold for the development of new therapeutic agents. Research in this area would involve collaboration between synthetic chemists and pharmacologists.